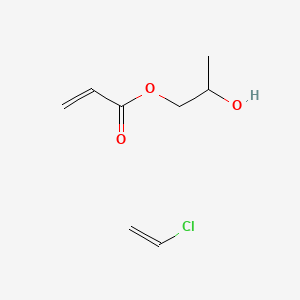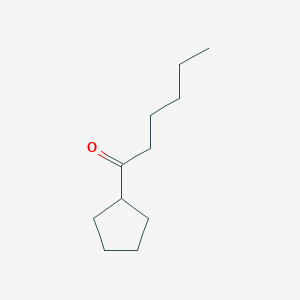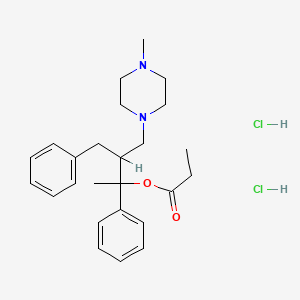
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride is a complex organic compound that features a combination of aromatic rings, a piperazine ring, and a propionate ester. Compounds with such structures are often investigated for their potential pharmacological properties, including their use as intermediates in drug synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride typically involves multiple steps:
Formation of the core structure: The initial step involves the formation of the 1,3-diphenyl-1-methyl-1-propanol core. This can be achieved through a Friedel-Crafts alkylation reaction using benzene and acetone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the piperazine ring: The next step involves the introduction of the piperazine ring. This can be done through a nucleophilic substitution reaction where the piperazine ring is attached to the core structure using a suitable leaving group.
Esterification: The final step involves the esterification of the hydroxyl group with propionic acid to form the propionate ester. This can be achieved using a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Nitro compounds, halogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical agent or in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The piperazine ring is known to interact with neurotransmitter receptors, which could be a potential pathway for its action.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1-methyl-1-propanol: Lacks the piperazine ring and propionate ester.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol: Lacks the propionate ester.
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol acetate: Similar structure but with an acetate ester instead of a propionate ester.
Uniqueness
1,3-Diphenyl-1-methyl-2-(4-methyl-1-piperazinylmethyl)-1-propanol propionate dihydrochloride is unique due to the combination of its aromatic rings, piperazine ring, and propionate ester, which may confer distinct pharmacological properties compared to its analogs.
Propiedades
Número CAS |
40502-69-0 |
|---|---|
Fórmula molecular |
C25H36Cl2N2O2 |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
[3-benzyl-4-(4-methylpiperazin-1-yl)-2-phenylbutan-2-yl] propanoate;dihydrochloride |
InChI |
InChI=1S/C25H34N2O2.2ClH/c1-4-24(28)29-25(2,22-13-9-6-10-14-22)23(19-21-11-7-5-8-12-21)20-27-17-15-26(3)16-18-27;;/h5-14,23H,4,15-20H2,1-3H3;2*1H |
Clave InChI |
TYQZCCYTOUIEMV-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC(C)(C1=CC=CC=C1)C(CC2=CC=CC=C2)CN3CCN(CC3)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine](/img/structure/B14652581.png)
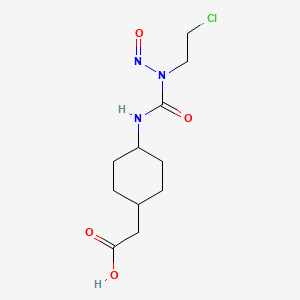


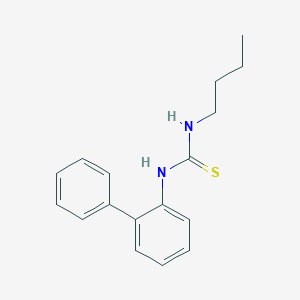

![1-Pentyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14652616.png)
![2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-](/img/structure/B14652619.png)
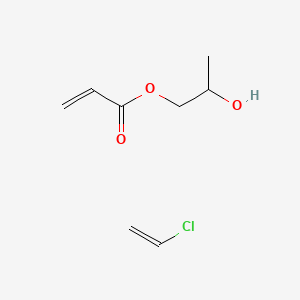
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-(2-propenyl)-, (1alpha,2beta,3alpha,5alpha)-](/img/structure/B14652630.png)
